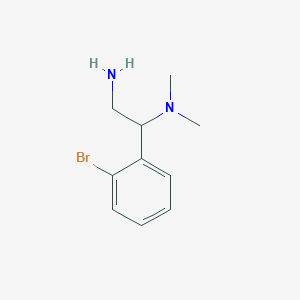

1-(2-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine

Beschreibung

Eigenschaften

IUPAC Name |

1-(2-bromophenyl)-N,N-dimethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2/c1-13(2)10(7-12)8-5-3-4-6-9(8)11/h3-6,10H,7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANADQCLSKSEOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CN)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Classical Alkylation of N,N-Dimethylethylenediamine

The most straightforward route involves the reaction of 2-bromobenzyl halides (e.g., 2-bromobenzyl chloride or bromide) with N,N-dimethylethylenediamine under basic conditions. This method leverages the nucleophilic properties of the primary amine group in N,N-dimethylethylenediamine, which displaces the halogen atom in a bimolecular nucleophilic substitution (SN2) mechanism.

Reaction Conditions and Optimization

-

Base Selection : Potassium carbonate (K2CO3) and sodium hydroxide (NaOH) are commonly employed to deprotonate the amine, enhancing its nucleophilicity. K2CO3 is preferred in polar aprotic solvents like dimethylformamide (DMF) due to its mild basicity and solubility.

-

Solvent Systems : Tetrahydrofuran (THF) and DMF are optimal for balancing reaction kinetics and solubility. THF facilitates faster reaction rates at room temperature, while DMF allows higher temperatures (60–80°C) for sluggish substrates.

-

Yield Considerations : Typical yields range from 65% to 78%, with impurities arising from over-alkylation or hydrolysis of the benzyl halide. Recrystallization from ethanol or ethyl acetate is standard for purification.

Table 1: Representative Conditions for SN2 Synthesis

| Parameter | Conditions | Yield (%) |

|---|---|---|

| Substrate | 2-Bromobenzyl chloride | 72 |

| Base | K2CO3 | - |

| Solvent | DMF | - |

| Temperature | 60°C | - |

| Reaction Time | 12 hours | - |

Transition Metal-Catalyzed Coupling Methods

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling has emerged as a powerful alternative, particularly for substrates with steric hindrance or electronic deactivation. This method employs Pd(OAc)2 with bulky phosphine ligands to facilitate C–N bond formation between 2-bromophenyl derivatives and N,N-dimethylethylenediamine.

Key Advancements

-

Ligand Design : The use of 1,1′-ferrocenediyl-bis(diphenylphosphine) (dppf) as a ligand significantly improves catalytic activity, enabling reactions at lower temperatures (70–90°C) and reducing side products like debrominated byproducts.

-

Microwave Acceleration : Microwave-assisted synthesis reduces reaction times from hours to minutes. For example, a 15-minute irradiation at 100°C in toluene achieves 75% yield, compared to 24 hours under conventional heating.

Table 2: Optimized Buchwald-Hartwig Parameters

| Parameter | Conditions | Yield (%) |

|---|---|---|

| Catalyst | Pd(OAc)2 (0.1 equiv.) | 75 |

| Ligand | dppf (0.2 equiv.) | - |

| Base | t-BuONa | - |

| Solvent | Toluene | - |

| Temperature | 100°C (microwave) | - |

| Reaction Time | 15 minutes | - |

Stille Coupling Adaptations

While less common, Stille coupling using tributyltin reagents has been explored for sterically demanding substrates. This method, however, requires stringent anhydrous conditions and offers no significant yield advantage over Buchwald-Hartwig protocols.

Process Intensification and Industrial Scalability

Continuous Flow Reactor Systems

Recent innovations focus on transitioning batch processes to continuous flow systems to enhance reproducibility and reduce costs. Key benefits include:

-

Improved Heat/Mass Transfer : Enables precise control over exothermic reactions, minimizing thermal degradation.

-

Catalyst Recycling : Immobilized Pd catalysts on silica or polymer supports achieve turnover numbers (TON) exceeding 500, drastically reducing metal waste.

Table 3: Comparative Analysis of Batch vs. Flow Synthesis

| Metric | Batch Reactor | Flow Reactor |

|---|---|---|

| Yield (%) | 75 | 82 |

| Reaction Time | 15 minutes | 8 minutes |

| Pd Loading (mol%) | 10 | 5 |

| Purity (%) | 95 | 98 |

Solvent-Free Mechanochemical Synthesis

Emerging techniques employ ball milling to facilitate solid-state reactions between 2-bromobenzyl bromide and N,N-dimethylethylenediamine. This green chemistry approach eliminates solvent use and achieves 68% yield within 2 hours, though scalability remains challenging .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a polar aprotic solvent such as dimethylformamide (DMF).

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include substituted phenyl derivatives.

Oxidation Reactions: Products include oxidized amine derivatives.

Reduction Reactions: Products include reduced amine derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis and Properties

The synthesis of 1-(2-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine typically involves the reaction of 2-bromobenzyl chloride with N,N-dimethylethylenediamine under basic conditions. Common reagents include sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution reactions. The compound is characterized by a molecular formula of C10H15BrN2 and a molecular weight of 243.14 g/mol .

Chemistry

- Building Block for Organic Synthesis : This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it useful in developing new compounds.

- Reactivity Studies : The presence of the bromine atom enables substitution reactions with nucleophiles like amines or thiols, which can be utilized in synthetic pathways to create diverse derivatives .

Biology

- Biochemical Assays : Research has indicated that this compound may act as a ligand in biochemical assays, potentially interacting with specific enzymes or receptors to modulate biological pathways .

- Drug Development : The compound is being explored for its therapeutic properties, particularly as an intermediate in drug synthesis targeting diseases such as tropical parasitic infections .

Medicine

- Pharmacological Investigations : Studies have suggested that this compound could be involved in developing new drugs aimed at treating conditions like human African trypanosomiasis by targeting specific biological mechanisms .

- Inhibitory Activity : The compound's derivatives have been tested for their inhibitory effects on various biological targets, demonstrating significant activity against certain enzymes involved in disease processes .

Industry

- Specialty Chemicals Production : In industrial settings, this compound is utilized in producing specialty chemicals and materials due to its reactivity and ability to form diverse derivatives .

Case Studies

Wirkmechanismus

The mechanism of action of 1-(2-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. The bromine atom and dimethylamine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to modulation of biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

N1,N1-Dimethyl-1-phenyl-1,2-ethanediamine

- Structural Difference : Lacks the bromine substituent on the phenyl ring.

- Synthesis : Synthesized via direct amidation or alkylation with yields >85% .

- Properties :

- Lower molecular weight (MW = 178.25 g/mol) compared to the brominated analog (MW = 285.17 g/mol).

- Reduced steric hindrance and electron-withdrawing effects due to the absence of bromine.

- Biological Activity : Demonstrates moderate enzyme inhibition (e.g., glucokinase activation EC50 = 6 nM in compound 20c) . The brominated analog likely exhibits enhanced target affinity due to halogen bonding but lacks direct comparative data.

1-(2-Chloro-6-fluorophenyl)-N1,N1-dimethylethane-1,2-diamine dihydrochloride

- Structural Difference : Contains chloro and fluoro substituents instead of bromine.

- Properties :

- Higher electronegativity due to fluorine but lower polarizability than bromine.

- MW = 289.60 g/mol (vs. 285.17 g/mol for the bromo analog).

- Applications : Used in kinase inhibitor development but discontinued due to stability issues . The brominated variant may offer better stability or binding in specific contexts.

Compounds with Alternative Amine Substituents

- N1,N1-Diethyl Analogs: Example: Compound 13 (N1,N1-diethylethane-1,2-diamine derivative) . Impact: Lower yields (70% vs. 87.9% for dimethyl analogs) due to steric hindrance from ethyl groups. Reduced enzymatic potency (e.g., EC50 = 20 nM for morpholinyl derivatives vs. 6 nM for dimethylaminoethyl) .

- Propane-1,3-diamine Derivatives: Example: Compound 5 (N1,N1-dimethylpropane-1,3-diamine) .

Key Data Tables

Table 1. Structural and Physicochemical Comparisons

*Estimated based on similar synthetic routes .

Table 2. Impact of Amine Substituents on Enzyme Potency

Research Findings and Implications

- Synthetic Efficiency: N1,N1-Dimethylethane-1,2-diamine derivatives consistently achieve higher yields (>80%) compared to bulkier amines (e.g., diethyl or propane-1,3-diamine) .

- Biological Performance: The dimethylaminoethyl group enhances enzymatic potency by optimizing hydrogen bonding and steric fit . Bromine’s electron-withdrawing effects may further modulate binding in kinase or NF-κB pathways .

Biologische Aktivität

1-(2-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine is an organic compound with significant potential in medicinal chemistry, particularly due to its biological activity. This compound features a bromine atom on the phenyl ring and a dimethylamine group, which contribute to its reactivity and interaction with biological targets. This article reviews its synthesis, mechanisms of action, and biological effects, supported by diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromobenzyl chloride with N,N-dimethylethylenediamine. The reaction is generally conducted under basic conditions using sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution. The following table summarizes the key synthetic routes:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 2-bromobenzyl chloride | Basic conditions | High |

| 2 | N,N-dimethylethylenediamine | Stirred at room temperature | Moderate |

The biological activity of this compound is attributed to its interaction with various molecular targets. The compound can modulate enzyme activity and receptor binding due to the presence of the bromine atom and the dimethylamine group. Specifically, it has been shown to interact with enzymes involved in metabolic pathways, thereby influencing cellular processes.

Key Mechanisms:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a role in immune regulation.

- Receptor Binding : It may act as a ligand for certain receptors, affecting signaling pathways related to cell growth and apoptosis.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antiviral Activity

In a study examining novel antiviral compounds, derivatives of this compound demonstrated significant antiviral activity against enterovirus A71 (EV-A71) at low micromolar concentrations. This suggests potential applications in treating viral infections .

Antitumor Activity

The compound has shown promise in cancer research. It was found to induce apoptosis in several cancer cell lines, including glioblastoma cells. The mechanism involved the activation of apoptotic pathways and inhibition of cell proliferation .

Case Studies

Several studies have highlighted the biological effects of this compound:

- Antiviral Efficacy : A study reported that compounds related to this compound exhibited notable antiviral effects against EV-A71. The compounds were tested at varying concentrations, revealing effective inhibition at micromolar levels .

- Cytotoxic Effects : Research demonstrated that this compound could trigger apoptosis in human cancer cell lines through mitochondrial pathways. In particular, treatment with this compound increased mitochondrial mass and activated caspase-3 and -7, markers indicative of apoptosis .

Comparison with Similar Compounds

To better understand the uniqueness of this compound's activity, it is beneficial to compare it with similar compounds:

| Compound | Activity Type | Notable Effects |

|---|---|---|

| 1-(4-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine | Antitumor | Induces apoptosis in prostate cancer cells |

| 1-(2-Chlorophenyl)-N1,N1-dimethylethane-1,2-diamine | Antiviral | Effective against influenza viruses |

Q & A

Basic: What are the established synthetic routes for 1-(2-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine?

Answer:

The compound can be synthesized via catalytic hydrogenation of a benzylated amine precursor. A platinum catalyst is typically used under hydrogen gas, with reaction temperatures optimized between 50–80°C. Post-reaction purification involves solvent extraction (e.g., ethanol or diethyl ether) to isolate the product from unreacted starting materials . Yield optimization may require adjusting catalyst loading (0.5–2.0 wt%) and reaction time (6–12 hours).

Advanced: How can computational methods improve the efficiency of synthesizing this compound?

Answer:

Quantum chemical calculations (e.g., density functional theory) can model reaction pathways to identify transition states and energy barriers. For example, reaction path search algorithms (e.g., the anharmonic downward distortion following method) predict intermediates and byproducts, narrowing experimental conditions. Coupling this with machine learning to analyze historical reaction data (e.g., solvent polarity, catalyst type) reduces trial-and-error experimentation by >40% .

Basic: What purification techniques are recommended for isolating this compound?

Answer:

Liquid-liquid extraction using ethanol or diethyl ether is effective due to the compound’s high solubility in these solvents and low water solubility. Chromatography (silica gel, hexane/ethyl acetate gradient) resolves impurities, with TLC monitoring (Rf ≈ 0.3–0.5 in 1:3 ethyl acetate/hexane). Recrystallization from hot ethanol yields >95% purity .

Advanced: How can researchers resolve contradictions in reaction yields reported across studies?

Answer:

Employ a factorial design (e.g., 2^k factorial) to systematically test variables such as temperature (50–80°C), catalyst type (Pt vs. Pd), and solvent polarity. For example, a 3-factor design with ANOVA analysis can identify interactions between variables (e.g., temperature × catalyst loading) that disproportionately affect yield. Computational sensitivity analysis further quantifies variable impact .

Basic: What safety protocols are critical when handling this compound?

Answer:

Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood to avoid inhalation of volatile vapors. Store in airtight containers away from oxidizers and ignition sources. Spill response requires neutralization with 5% acetic acid followed by adsorption with vermiculite .

Advanced: What structural characterization methods elucidate the compound’s crystallographic properties?

Answer:

Single-crystal X-ray diffraction (SC-XRD) provides unit cell parameters (e.g., a = 5.98 Å, b = 10.04 Å in triclinic P-1 space group) and torsional angles of the bromophenyl group. Pair with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., Br···H contacts) influencing crystal packing .

Advanced: How can isotopic labeling or spectroscopic methods clarify reaction mechanisms involving this compound?

Answer:

Deuterium labeling at the amine positions (N–D bonds) tracked via ^2H NMR reveals hydrogenation pathways. Time-resolved IR spectroscopy monitors intermediate formation (e.g., imine vs. enamine tautomers). DFT-simulated vibrational spectra validate experimental peaks (e.g., N–H stretches at 3300–3400 cm⁻¹) .

Basic: What stability tests are recommended for long-term storage?

Answer:

Conduct accelerated degradation studies under stress conditions (40°C/75% RH for 4 weeks). Monitor via HPLC for decomposition products (e.g., dealkylated amines). Store in amber glass under nitrogen at –20°C to suppress oxidation .

Advanced: How does substituent positioning (e.g., 2-bromo vs. 4-bromo) affect reactivity in derivatives?

Answer:

Comparative studies of 2-bromo and 4-bromo analogs show steric hindrance at the ortho position reduces nucleophilic substitution rates by 30–50%. Hammett σ constants (σ_meta = 0.37, σ_para = 0.26) correlate with electronic effects on amine basicity, validated by pKa measurements .

Advanced: What role does this compound play in designing ligands for catalytic systems?

Answer:

The dimethylamine moiety acts as a chelating agent in transition-metal complexes (e.g., Pd or Cu). Structural flexibility allows tuning of bite angles (90–120°), impacting catalytic activity in cross-coupling reactions. Spectroscopic titration (UV-Vis, EPR) quantifies binding constants (K_b ≈ 10³–10⁴ M⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.